molecular formula C12H11F2N3O3 B6501570 3,4-difluoro-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1396759-42-4

3,4-difluoro-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6501570
CAS No.: 1396759-42-4
M. Wt: 283.23 g/mol
InChI Key: WLJUSPYRRNGYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide (molecular formula: C₁₂H₁₁F₂N₃O₃; molecular weight: 283.23 g/mol) is a 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with 3,4-difluoro groups and a 2-methoxyethyl moiety attached to the oxadiazole ring.

Properties

IUPAC Name

3,4-difluoro-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O3/c1-19-5-4-10-16-17-12(20-10)15-11(18)7-2-3-8(13)9(14)6-7/h2-3,6H,4-5H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJUSPYRRNGYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound notable for its unique structural features, including a benzamide moiety and a 1,3,4-oxadiazole ring. The presence of fluorine atoms enhances its biological activity and lipophilicity, making it a candidate for various pharmaceutical applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential mechanisms of action.

Structural Features

The compound's structure can be summarized as follows:

ComponentDescription
Benzamide Moiety Provides a platform for biological interactions.
1,3,4-Oxadiazole Ring Contributes to antimicrobial properties and influences pharmacokinetics.
Fluorine Substituents Enhance lipophilicity and potentially increase selectivity against bacterial strains.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against various pathogens, particularly multidrug-resistant strains of Neisseria gonorrhoeae and other Gram-positive bacteria. The mechanism of action is believed to involve:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of key metabolic pathways essential for bacterial survival.

Case Studies

  • Study on Neisseria gonorrhoeae :
    • Objective : Evaluate the effectiveness against multidrug-resistant strains.
    • Findings : The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.125 μg/mL, outperforming traditional antibiotics like azithromycin and tetracycline .
  • General Antibacterial Studies :
    • Compounds with oxadiazole rings have shown broad-spectrum antibacterial properties.
    • A related study indicated that derivatives with similar structures were effective against Escherichia coli and Pseudomonas aeruginosa, suggesting a potential for developing new treatments for resistant infections .

Pharmacokinetic Properties

The pharmacokinetics of this compound are influenced by its structural characteristics:

  • Lipophilicity : The fluorine atoms increase the compound's ability to permeate biological membranes.
  • Metabolism : Initial studies suggest that the compound may undergo biotransformation in vivo, leading to metabolites that retain or enhance biological activity.

Comparative Analysis with Related Compounds

A comparison with other oxadiazole derivatives highlights the unique advantages of this compound:

CompoundStructural FeaturesBiological Activity
Compound A Similar oxadiazole moietyModerate antibacterial activity
Compound B Contains difluorophenyl groupPotent dual PI3K/mTOR inhibitor
This compound Unique substitution patternHigh efficacy against resistant strains

Comparison with Similar Compounds

Antifungal 1,3,4-Oxadiazole Derivatives

Compounds LMM5 and LMM11 are structurally related 1,3,4-oxadiazoles with demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition :

Compound Key Substituents Molecular Weight (g/mol) Antifungal Activity (MIC)
Target Compound 3,4-Difluoro, 2-methoxyethyl 283.23 Not reported
LMM5 4-Methoxyphenylmethyl 522.59 Effective (50 μg/mL)
LMM11 Furan-2-yl 471.54 Effective (100 μg/mL)

Structural Insights :

  • The 2-methoxyethyl group in the target compound may enhance solubility compared to LMM5’s bulky 4-methoxyphenylmethyl group.
  • Fluorine substituents on the benzamide core could improve metabolic stability and membrane permeability relative to LMM11’s furan ring.
Antibacterial N-(1,3,4-Oxadiazol-2-yl)Benzamides

HSGN-235, HSGN-237, and HSGN-238 are oxadiazole-benzamide hybrids with activity against Neisseria gonorrhoeae :

Compound Key Substituents Antibacterial Activity (MIC)
Target Compound 3,4-Difluoro, 2-methoxyethyl Not tested
HSGN-235 3-Fluoro-4-(trifluoromethoxy) 0.5–1 μg/mL
HSGN-237 3-Fluorophenyl 2–4 μg/mL
HSGN-238 5-Chlorothiophen-2-yl 1–2 μg/mL

Key Differences :

  • The 2-methoxyethyl side chain lacks the aromatic heterocycles (e.g., thiophene in HSGN-238) associated with enhanced Gram-negative activity.
Enzyme Inhibitors

Several oxadiazole-benzamides target enzymes such as human carbonic anhydrase II (hCA II) and histone deacetylases (HDACs):

Compound Target Enzyme Key Structural Features Activity (IC₅₀)
Target Compound Not reported 3,4-Difluoro, 2-methoxyethyl N/A
Derivative 6a hCA II Ethylthio, sulfonyl group 8.2 nM
HDAC Inhibitor HDAC-8 2-Aminophenyl, naphthalenylmethyl 0.45 μM

Physicochemical Comparison :

  • The target compound’s molecular weight (283.23) and predicted logP (~2.5, estimated) comply with Lipinski’s rule of five, unlike bulkier derivatives like compound 4 (logP > 5.0) .
Anti-Inflammatory Agents

Benzoxazole-oxadiazole hybrids (e.g., VI series) show anti-inflammatory activity via COX-2 inhibition :

Compound Key Substituents % Inflammation Reduction
Target Compound 2-Methoxyethyl Not tested
VId 4-Methylbenzylthio 72% (p < 0.0001)
VIh 4-Chlorobenzylthio 68% (p < 0.0001)

Structural Implications :

  • The absence of a thioether group in the target compound may limit its anti-inflammatory potency compared to VI derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.